molecular formula C8H7ClO3 B166435 2-Chlorophenoxyacetic acid CAS No. 614-61-9

2-Chlorophenoxyacetic acid

Cat. No.: B166435
CAS No.: 614-61-9
M. Wt: 186.59 g/mol
InChI Key: OPQYFNRLWBWCST-UHFFFAOYSA-N
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Description

Chemical Identity and Physical Properties 2-Chlorophenoxyacetic acid (2-CPA; CAS 614-61-9) is a chlorinated phenoxyacetic acid derivative with the molecular formula C₈H₇ClO₃ and a molecular weight of 186.59 g/mol . Its structure features a chlorine atom at the ortho position of the phenoxy ring, linked to an acetic acid moiety via an ether bond (SMILES: Clc1ccccc1OCC(=O)O) . Key physical properties include:

  • Melting Point: 149.25°C (422.40 K)
  • Density: Predicted 1.37 g/cm³ (solid phase at 25°C)
  • LogP: 1.89, indicating moderate lipophilicity .

Synthesis 2-CPA is synthesized via nucleophilic substitution between 2-chlorophenol and chloroacetic acid under alkaline conditions. Catalysts like cetyltrimethylammonium bromide enhance reaction efficiency, achieving a 50.5% yield under optimized conditions (85°C, 3.5 hours, 1:4 molar ratio of 2-chlorophenol to chloroacetic acid) .

Applications 2-CPA is primarily used in plant physiology research to study auxin-like effects, including cell elongation and meristem inhibition . It also serves as an intermediate in the microbial degradation of herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D) .

Preparation Methods

Traditional Chlorination Methods

Direct Chlorination of Phenoxyacetic Acid in Molten State

The most widely documented method for synthesizing 2-CPA involves the direct chlorination of phenoxyacetic acid using elemental chlorine gas (Cl2\text{Cl}_2) under molten conditions. This approach, detailed in the US patent US2471575A, eliminates the need for solvents and relies on maintaining the reaction mixture above the melting point of phenoxyacetic acid (99°C) .

Reaction Protocol:

  • Melting and Chlorination : Phenoxyacetic acid is heated to 100–110°C until molten. Chlorine gas is introduced into the liquid phase with continuous mechanical stirring to ensure uniform mixing.

  • Temperature Gradation : The temperature is gradually increased to 140–150°C as chlorination progresses to maintain the molten state of intermediates such as 4-chlorophenoxyacetic acid (melting point: 120°C).

  • Termination and Purification : Chlorination is halted once two chlorine atoms per phenoxyacetic acid molecule are incorporated (determined by stoichiometric calculations or gas uptake measurements). Residual Cl2\text{Cl}_2 and byproduct hydrogen chloride (HCl\text{HCl}) are purged with air, and the product is crystallized upon cooling .

Key Data :

  • Yield : 85% after recrystallization from benzene.

  • Purity : >98% by melting point analysis (137–138°C).

  • Byproducts : Trace amounts of 4-chlorophenoxyacetic acid and dichlorinated isomers.

This method’s efficiency stems from avoiding solvent use, which simplifies purification and reduces costs. However, handling molten reactants and corrosive chlorine gas necessitates specialized equipment.

Catalytic Chlorination Using Hydrogen Peroxide

An alternative method, described in the Chinese patent CN107488108B, employs hydrogen peroxide (H2O2\text{H}_2\text{O}_2) as an oxidizing agent to facilitate in situ chlorine generation from hydrochloric acid (HCl\text{HCl}). This approach enhances reaction safety and controllability .

Reaction Protocol:

  • Acid Activation : Phenoxyacetic acid is dissolved in concentrated \text{HCl, followed by the addition of H2O2\text{H}_2\text{O}_2 to generate chlorine radicals.

  • Temperature Control : The reaction proceeds at 60–80°C, significantly lower than the molten-phase method, reducing energy consumption.

  • Neutralization and Isolation : Post-reaction, the mixture is neutralized with sodium hydroxide (NaOH\text{NaOH}), and 2-CPA is precipitated via acidification .

Key Data :

  • Catalyst Efficiency : H2O2\text{H}_2\text{O}_2 achieves 95% chlorine utilization.

  • Yield : ~80% (crude), improving to 88% after recrystallization.

  • Advantages : Reduced corrosivity and milder conditions compared to direct chlorination.

Comparative Analysis of Preparation Methods

The table below summarizes critical parameters for both methods:

Parameter Direct Chlorination Catalytic Chlorination
Reagent Cl2\text{Cl}_2 gasHCl+H2O2\text{HCl} + \text{H}_2\text{O}_2
Temperature Range 100–150°C60–80°C
Reaction Time 6–8 hours4–5 hours
Yield (Purified) 85%88%
Byproduct Formation <5%<3%
Scalability Industrial-scaleLab to pilot-scale

While direct chlorination offers higher scalability, catalytic methods provide better control over chlorination kinetics and reduced environmental impact due to lower chlorine emissions.

Optimization Strategies and Reaction Mechanisms

Mechanistic Pathways

  • Direct Chlorination : Proceeds via electrophilic substitution, where Cl2\text{Cl}_2 dissociates into Cl+\text{Cl}^+ and Cl\text{Cl}^-. The electron-rich aromatic ring of phenoxyacetic acid directs chlorination to the ortho (2-) and para (4-) positions. Steric hindrance from the acetic acid group favors 2-chloro substitution .

  • Catalytic Chlorination : H2O2\text{H}_2\text{O}_2 oxidizes HCl\text{HCl} to Cl2\text{Cl}_2, generating a steady supply of chlorine radicals. This method minimizes over-chlorination by regulating Cl2\text{Cl}_2 concentration .

Process Optimization

  • Temperature Modulation : Gradual heating in direct chlorination prevents solidification of intermediates.

  • Catalyst Concentration : A 1:1 molar ratio of HCl:H2O2\text{HCl}:\text{H}_2\text{O}_2 maximizes chlorine yield in catalytic methods .

  • Purity of Feedstock : Residual moisture in phenoxyacetic acid reduces chlorination efficiency; pre-drying at 80°C is recommended .

Industrial-Scale Production Considerations

Equipment Design

  • Reactor Material : Glass-lined steel or Hastelloy C-276 resists chlorine corrosion.

  • Gas Distribution Systems : Spargers with fine pores ensure efficient Cl2\text{Cl}_2 dispersion in molten reactions.

Chemical Reactions Analysis

Types of Reactions: 2-Chlorophenoxyacetic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products:

Scientific Research Applications

Herbicidal Applications

1.1 Selective Herbicide

2,4-D is primarily known as a selective herbicide effective against broadleaf weeds while sparing cereal crops like wheat and corn. It works by mimicking natural plant hormones (auxins), leading to uncontrolled growth and eventual death of target plants. This selectivity is crucial for maintaining crop yields without harming monocot species .

1.2 Application in Crop Management

  • Crops: Commonly used in wheat, maize, rice, and other cereal crops.
  • Weeds Controlled: Effective against thistle, dock, and other broadleaf weeds.
  • Usage Statistics: It is one of the most widely used herbicides globally, with significant applications in North America .

Research Applications

2.1 Plant Growth Regulation

In laboratory settings, 2,4-D serves as a synthetic auxin in plant tissue culture and research. It is often included in Murashige and Skoog (MS) medium to promote cell division and differentiation in plant cells . This property facilitates studies on plant physiology and genetics.

2.2 Studies on Toxicity and Environmental Impact

Research has also focused on the toxicological effects of 2,4-D on non-target organisms. For instance:

  • A study indicated potential renal injury associated with exposure to chlorophenoxy herbicides, including 2,4-D, highlighting the need for careful monitoring of environmental impacts .
  • Epidemiological studies have examined the health effects on agricultural workers exposed to 2,4-D, with mixed findings regarding cancer risks .

Case Studies

3.1 Occupational Exposure Studies

A notable study followed workers exposed to MCPA (a related herbicide) over several decades. The findings suggested no statistically significant increase in cancer mortality among the cohort compared to national averages, although some cases of soft tissue sarcoma were reported . This underscores the importance of ongoing health surveillance for individuals working with phenoxy herbicides.

3.2 Environmental Monitoring

Research has been conducted to assess the environmental persistence and degradation of 2,4-D in aquatic ecosystems. Studies have shown that while 2,4-D is effective as a herbicide, its residues can impact aquatic plants and organisms when introduced into water bodies .

Mechanism of Action

The mechanism of action of 2-chlorophenoxyacetic acid involves its role as an auxin, a type of plant hormone that regulates growth. It mimics the natural auxin indole-3-acetic acid, promoting cell elongation and division in plants. The compound binds to auxin receptors, triggering a cascade of molecular events that lead to increased gene expression and growth responses .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1 compares 2-CPA with structurally related phenoxyacetic acids:

Compound CAS Molecular Formula Chlorine Substitution Melting Point (°C) Molecular Weight (g/mol) LogP
2-Chlorophenoxyacetic acid (2-CPA) 614-61-9 C₈H₇ClO₃ ortho 149.25 186.59 1.89
4-Chlorophenoxyacetic acid (4-CPA) 122-88-3 C₈H₇ClO₃ para 157–159* 186.59 1.78*
2,4-Dichlorophenoxyacetic acid (2,4-D) 94-75-7 C₈H₆Cl₂O₃ ortho + para 140–141* 221.04 2.81
4-Chloro-2-methylphenoxyacetic acid (MCPA) 94-74-6 C₉H₉ClO₃ para + methyl 118–119* 200.62 3.07

*Data for 4-CPA, 2,4-D, and MCPA inferred from structural analogs in .

Key Observations :

  • Chlorine Position : The ortho substitution in 2-CPA reduces steric hindrance compared to para derivatives, influencing binding affinity in biological systems .
  • Lipophilicity : Increasing chlorine atoms or methyl groups (e.g., MCPA) elevate LogP, enhancing membrane permeability .

Binding Affinity to Auxin Transporters

Studies on PIN-FORMED (PIN) auxin transporters reveal distinct substrate preferences (Table 2):

Compound KD (µM) for PIN8 Binding Herbicidal Activity
Indole-3-acetic acid (IAA) ~20 Natural auxin
2-CPA ~25 Moderate
2,4-D ~30 High
4-CPA ~500 Low

Key Findings :

  • 2-CPA exhibits high affinity for PIN8, comparable to IAA and 2,4-D, due to its optimal chlorine positioning .
  • 4-CPA’s para substitution reduces binding efficiency, highlighting the importance of ortho chlorination for transporter interaction .

Plant Growth Effects

  • 2-CPA : Inhibits epidermal meristem, reducing intercellular spaces in spongy leaf tissue .
  • 4-CPA : Suppresses plate meristem activity, causing vein approximation .
  • 2,4-D : Broad-spectrum herbicidal action via auxin mimicry, disrupting cell division and elongation .

Environmental Degradation Pathways

  • 2-CPA : Produced during microbial degradation of 2,4-D by Aspergillus niger via dechlorination . Further metabolized to 2-hydroxyphenylacetic acid .
  • 2,4-D : Degrades into 2-CPA and 4-CPA intermediates before mineralization .
  • MCPA : Resists biodegradation due to methyl group stability, leading to longer environmental persistence .

Biological Activity

2-Chlorophenoxyacetic acid (2-CPA) is a synthetic compound primarily used as a herbicide and plant growth regulator. Its biological activity has been extensively studied, particularly in relation to its effects on plant physiology and potential implications for human health. This article delves into the various aspects of 2-CPA's biological activity, including its mechanisms of action, toxicity studies, and case studies highlighting its effects.

Chemical Structure and Properties

This compound has the chemical formula C₈H₇ClO₃ and is classified as a phenoxy herbicide. Its structure consists of a chlorinated phenol moiety attached to an acetic acid group, which is critical for its biological function.

Plant Growth Regulation:
2-CPA functions as an auxin analog, mimicking natural plant hormones that regulate growth processes. It stimulates cell division and elongation, leading to altered growth patterns in treated plants. Specifically, 2-CPA has been shown to:

  • Enhance Nucleic Acid and Protein Synthesis: This results in increased enzyme activity and respiration rates within plant cells .
  • Induce Malformation: Treated plants may exhibit abnormal leaf, stem, and root development due to disrupted hormonal balance .

Toxicity and Health Implications

Human Health Studies:
Research indicates that exposure to phenoxyacetic acids, including 2-CPA, may be associated with certain health risks. A notable case-control study found that exposure to phenoxyacetic acids was linked to an approximately six-fold increase in the risk of developing soft-tissue sarcomas . However, it remains unclear whether this effect is directly due to 2-CPA or other contaminants present in commercial formulations.

Toxicological Assessments:
Toxicity studies have evaluated the effects of 2-CPA on various organisms:

  • Aquatic Toxicity: Studies have shown that 2-CPA exhibits moderate toxicity to aquatic plants and algae. For instance, the compound affected chlorophyll content and growth rates in species like Chlorella vulgaris and Scenedesmus subspicatus at environmentally relevant concentrations .

Case Studies

  • Herbicide Efficacy:
    A study investigated the effectiveness of 2-CPA in controlling broadleaf weeds in agricultural settings. Results indicated significant reductions in weed biomass when applied at recommended rates, demonstrating its utility as a herbicide .
  • Pharmacokinetics in Animals:
    Research comparing the pharmacokinetics of 2-CPA across species revealed that dogs exhibit prolonged plasma half-lives compared to humans and rats. This suggests species-specific differences in metabolism that could influence toxicity profiles .

Research Findings Summary

The following table summarizes key findings from various studies on this compound:

Study FocusKey Findings
Plant Growth RegulationStimulates nucleic acid synthesis; alters growth patterns leading to malformation .
Human Health RisksLinked to increased risk of soft-tissue sarcomas; unclear if due to 2-CPA or impurities .
Aquatic ToxicityModerate toxicity observed in aquatic plants; affects chlorophyll content and growth rates .
PharmacokineticsDogs show significantly longer plasma half-lives compared to other species .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-Chlorophenoxyacetic acid, and how can they be experimentally verified?

  • Answer : The compound (CAS 614-61-9) has a molecular formula of C₈H₇ClO₃, molecular weight of 186.592 g/mol, and a dissociation constant (pKa) of 3.05 at 25°C . Key properties include solubility in polar solvents (e.g., ethanol, DMSO) and stability under acidic conditions. Experimental verification methods:

  • Spectroscopy : Use NMR (¹H/¹³C) to confirm aromatic proton environments and chlorine substitution patterns .
  • Mass Spectrometry : Electron ionization (EI-MS) can validate molecular weight and fragmentation patterns (e.g., base peak at m/z 186) .
  • Titration : Determine pKa via potentiometric titration in aqueous buffers .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Storage : Store in airtight containers at 2–8°C to prevent degradation. Avoid prolonged storage due to potential decomposition .
  • Disposal : Follow EPA/OSHA guidelines for chlorinated organics. Neutralize with alkaline solutions (e.g., 10% NaOH) before incineration .

Q. How is this compound synthesized, and what purification methods are effective?

  • Answer : A common route involves nucleophilic substitution of phenoxyacetic acid with chlorine gas or chlorinating agents (e.g., Cl₂/FeCl₃).

  • Synthesis Steps :

React phenoxyacetic acid with Cl₂ under controlled pH (4–6) .

Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1).

  • Purification : Recrystallize from ethanol/water mixtures or use reverse-phase HPLC (C18 column, methanol:water mobile phase) .

Advanced Research Questions

Q. How does the chlorophenoxy group influence the bioactivity of this compound in plant tissue culture?

  • Answer : The chlorine atom at the ortho position enhances auxin-like activity by increasing lipophilicity and receptor binding affinity. Experimental design considerations:

  • Concentration Optimization : Test 0.1–10 µM in Murashige and Skoog (MS) media for callus induction .
  • Comparative Studies : Benchmark against 2,4-Dichlorophenoxyacetic acid (2,4-D) to assess root/shoot differentiation efficiency .

Q. What analytical methods are most reliable for quantifying trace levels of this compound in environmental samples?

  • Answer :

  • GC-ECD : Extract samples with dichloromethane, derivatize with diazomethane, and analyze using a DB-5 column (LOD: 0.1 µg/L) .
  • HPLC-UV : Use a C18 column with 0.1% phosphoric acid/acetonitrile gradient (retention time ~8.2 min; LOQ: 50 µg/L) .
  • Validation : Include spike-recovery tests (85–115% acceptable range) and matrix-matched calibration .

Q. How can researchers resolve contradictions in reported dissociation constants (pKa) for chlorophenoxyacetic acid derivatives?

  • Answer : Variations in pKa (e.g., 3.05 for 2-Chloro vs. 3.10 for 3-Chloro ) arise from substituent electronic effects. To address discrepancies:

  • Experimental Replication : Use standardized conditions (25°C, ionic strength 0.1 M KCl).
  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to correlate Hammett σ values with acidity .

Q. Methodological Considerations

Q. What experimental designs are optimal for studying the degradation kinetics of this compound in soil?

  • Answer :

  • Microcosm Setup : Incubate soil spiked with 50 mg/kg compound under controlled humidity (60%) and temperature (25°C) .
  • Sampling : Extract at 0, 7, 14, and 21 days using accelerated solvent extraction (ASE) with acetone:water (9:1).
  • Analysis : Quantify via LC-MS/MS (MRM transition m/z 185→127) and fit data to first-order decay models .

Q. How can structural modifications of this compound enhance its selectivity as a herbicide?

  • Answer :

  • Derivatization : Introduce methyl groups at the acetic acid chain to reduce non-target toxicity (e.g., MCPA derivatives ).
  • SAR Studies : Test halogen substitutions (F, Br) at the phenyl ring to modulate photostability and soil mobility .

Properties

IUPAC Name

2-(2-chlorophenoxy)acetic acid
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InChI

InChI=1S/C8H7ClO3/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5H2,(H,10,11)
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InChI Key

OPQYFNRLWBWCST-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)O)Cl
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Molecular Formula

C8H7ClO3
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DSSTOX Substance ID

DTXSID00210324
Record name 2-Chlorophenoxyacetic acid
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Molecular Weight

186.59 g/mol
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Physical Description

Solid; [HSDB] White powder; [MSDSonline]
Record name 2-Chlorophenoxyacetic acid
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Solubility

In water, 1,280 mg/L at 25 °C
Record name 2-CHLOROPHENOXYACETIC ACID
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Vapor Pressure

0.000318 [mmHg]
Record name 2-Chlorophenoxyacetic acid
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Impurities

REAGENT GRADE O-CHLOROPHENOXYACETIC ACID CONTAINED 1.0% OF 2,4-D AS IMPURITY AS WELL AS TRACES OF 2,4-DICHLOROPHENOLS. IT WAS SUGGESTED THAT THE BIOLOGICAL ACTIVITIES MAY HAVE BEEN A RESULT OF THE IMPURITIES PRESENT IN THE ACID.
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Color/Form

Needles from water or alc

CAS No.

614-61-9, 27193-83-5
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Record name (2-Chlorophenoxy)acetic acid
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Melting Point

148.5 °C
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Retrosynthesis Analysis

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